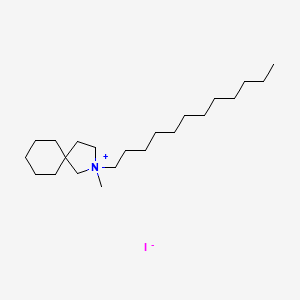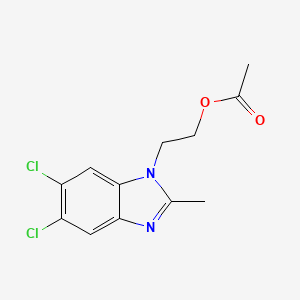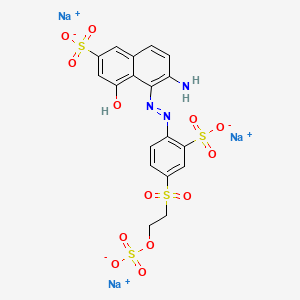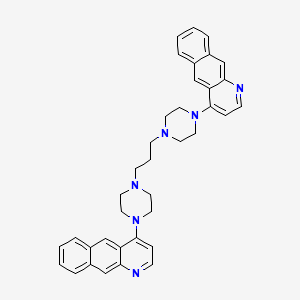
Ammonium octyl sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium octyl sulfate, also known as sulfuric acid monooctyl ester ammonium salt, is an anionic surfactant widely used in various industries. It is known for its excellent wetting, penetrating, foaming, and emulsifying properties. The compound is represented by the molecular formula C8H21NO4S and has a molecular weight of 227.32 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ammonium octyl sulfate is typically synthesized through the sulfation of octanol with sulfur trioxide, followed by neutralization with ammonia. The reaction is carried out in a continuous reactor, such as a falling film reactor, where octanol and sulfur trioxide react in a 1:1 molar ratio at temperatures between 30-60°C .
Industrial Production Methods: In industrial settings, the sulfation process is often conducted using a falling film reactor to ensure efficient mixing and reaction. The resulting product is then neutralized with ammonia to form this compound. This method is widely used due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: Ammonium octyl sulfate primarily undergoes hydrolysis, reduction, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to produce octanol and sulfuric acid.
Reduction: In the presence of reducing agents, it can be reduced to octanol and ammonium sulfate.
Substitution: It can undergo nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles.
Major Products Formed:
Hydrolysis: Octanol and sulfuric acid.
Reduction: Octanol and ammonium sulfate.
Substitution: Various substituted octyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ammonium octyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes, including emulsification and dispersion.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Mecanismo De Acción
The primary mechanism of action of ammonium octyl sulfate is its ability to reduce surface tension, which enhances the wetting and spreading of liquids. This property is due to the presence of the hydrophobic octyl group and the hydrophilic sulfate group, which allows the compound to interact with both water and oil phases. In biological systems, it can disrupt cell membranes by interacting with lipid bilayers, leading to cell lysis .
Comparación Con Compuestos Similares
Ammonium lauryl sulfate: Another anionic surfactant with a longer alkyl chain, providing stronger emulsifying properties.
Sodium dodecyl sulfate: A widely used surfactant with similar properties but different cationic component.
Ammonium decyl sulfate: Similar structure with a slightly longer alkyl chain, offering different solubility and foaming characteristics.
Uniqueness: Ammonium octyl sulfate is unique due to its balance of hydrophobic and hydrophilic properties, making it highly effective in applications requiring moderate surfactant strength. Its ability to function in a wide pH range and its stability in hard water further distinguish it from other surfactants .
Propiedades
Número CAS |
67633-88-9 |
|---|---|
Fórmula molecular |
C8H21NO4S |
Peso molecular |
227.32 g/mol |
Nombre IUPAC |
azanium;octyl sulfate |
InChI |
InChI=1S/C8H18O4S.H3N/c1-2-3-4-5-6-7-8-12-13(9,10)11;/h2-8H2,1H3,(H,9,10,11);1H3 |
Clave InChI |
PYWCSLGSEKAVNK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOS(=O)(=O)[O-].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


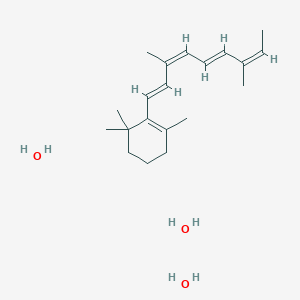
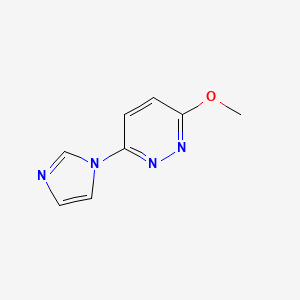
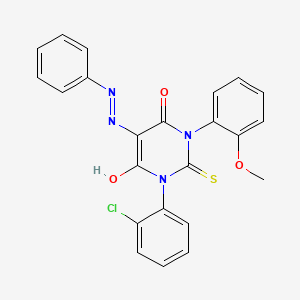
![3-[(5Z)-2,7,18-tris(2-amino-2-oxoethyl)-8,13-bis(3-amino-3-oxopropyl)-17-[3-[2-[[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxypropylamino]-3-oxopropyl]-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-3-yl]propanoic acid](/img/structure/B13776376.png)
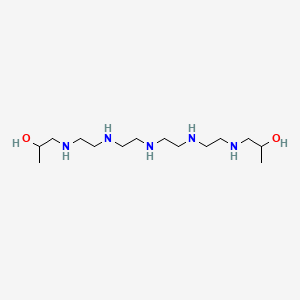

![Chromate(1-), bis[[4-[[5-chloro-2-(hydroxy-kappaO)phenyl]azo-kappaN1]naphth[2,1-d]-1,3-oxathiazol-5-ol-kappaO5] 3,3-dioxidato(2-)]-, sodium](/img/structure/B13776404.png)
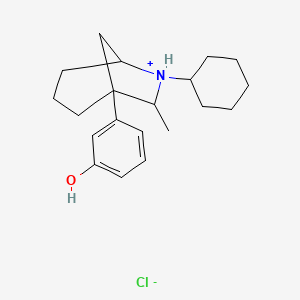
![Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-2,5-dichloro-N-(2-chloroethyl)-](/img/structure/B13776409.png)
